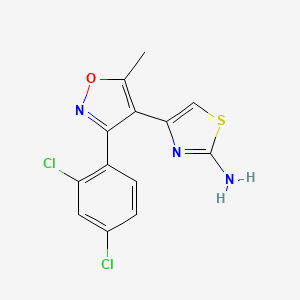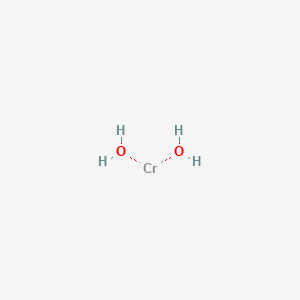
Chromhydroxyd
Übersicht
Beschreibung
Chromhydroxyd is a useful research compound. Its molecular formula is CrH4O2 and its molecular weight is 88.027 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Biological Activities : Chromones (1-benzopyran-4-ones) are natural compounds in a human diet, associated with anti-inflammatory, antidiabetic, antitumor, and anticancer activities. These effects are linked to their antioxidant properties, which can neutralize active oxygen and interrupt free radical processes, potentially reducing cell impairment and disease development. Important structural features for their radical scavenging activity include the double bond, carbonyl group of chromone, and specific hydroxyl groups (Yadav, Parshad, Manchanda, & Sharma, 2014).
Water Adsorption on Plasma Sprayed Coatings : In industrial applications, chromia and titania coatings are used for their wear and corrosion resistance. These materials, when plasma sprayed, become oxygen deficient, creating a high concentration of oxygen vacancies, which influences water adsorption. The degree of surface hydroxylation, controlled through heat treatments, significantly impacts this adsorption behavior (Harju, Mäntylä, Vähä-Heikkilä, & Lehto, 2005).
Pharmacophore-Based Virtual Screening for Hydroxysteroid Dehydrogenases : Chromone derivatives are part of computational methods used in drug discovery, particularly for identifying compounds targeting hydroxysteroid dehydrogenases. This enzyme family is associated with specific pathological conditions, and modulation of their activity could offer therapeutic strategies (Kaserer, Beck, Akram, Odermatt, & Schuster, 2015).
Correlation with Dietary Components and Biological Activity : Chromone derivatives, as secondary metabolites in plants, play a role in growth, reproduction, and resistance to pathogens. They are significant dietary components with health benefits. Understanding the relationship between their molecular structure and biological activity aids in finding new compounds with desirable properties (Lewandowski, Lewandowska, Golonko, Świderski, Świsłocka, & Kalinowska, 2020).
Catalysis for Carbohydrate Dehydration : A chromium-based metal-organic framework, MIL-101, has been evaluated for its effectiveness in catalyzing the dehydration of fructose and glucose to 5-hydroxymethylfurfural, a key chemical platform for renewable fuel and chemical production (Zhang, Degirmenci, Li, & Hensen, 2011).
Fluorescence Receptor for Aluminium(III) : Novel water-soluble chromone Schiff base derivatives have been developed for specific recognition of metal ions in aqueous media. Their selective fluorescence response to Al(III) over other metal ions has been demonstrated, showcasing their potential in environmental and biological applications (Jakubek, Kejík, Parchaňský, Kaplánek, Vasina, Martásek, & Král, 2017).
Photocurrent Spectroscopy for Passive Films on Chromium : In-depth photoelectrochemical studies have been conducted to identify the nature and properties of passive layers on chromium. These studies help understand the film compositions, particularly the hydration degrees of Cr(III) oxides, which are vital for applications in various industrial sectors (Sunseri, Piazza, & Quarto, 1990).
Eigenschaften
IUPAC Name |
chromium;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



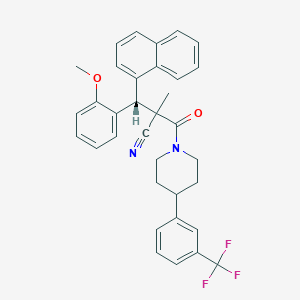
![2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide](/img/structure/B8082599.png)
![Spiro[5,7-etheno-1H,11H-cyclobut[i][1,4]oxazepino[3,4-f][1,2,7]thiadiazacyclohexadecine-2(3H),1'(2'H)-naphthalen]-8(9H)-one, 6'-chloro-3',4',12,13,16,16a,17,18,18a,19-decahydro-16-methoxy-11,12-dimethyl-, 10,10-dioxide, (1'S,11R,12S,14E,16S,16aR,18aR)-](/img/structure/B8082603.png)
![[(1R,2R,3R,11R,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B8082607.png)
![1-[3-[(2-Methylpropan-2-yl)oxy]propoxy]propan-1-ol](/img/structure/B8082619.png)
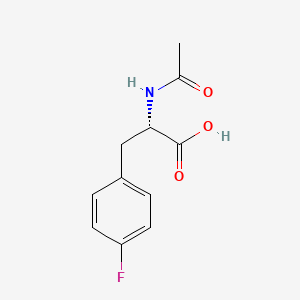
![4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8082633.png)
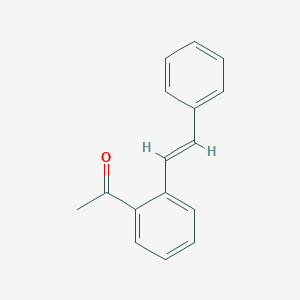
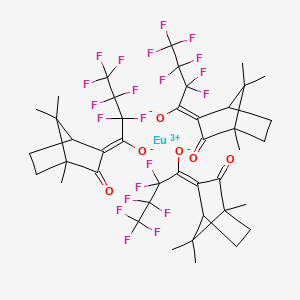
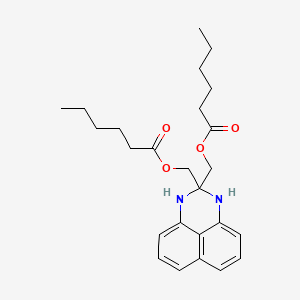
![1,3-Bis[4-(4-bromophenyl)-2-thiazolyl]benzene](/img/structure/B8082664.png)

![(S)-2-methyl-N-[(1R)-2,2,2-trifluoro-1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)ethyl]propane-2-sulfinamide](/img/structure/B8082673.png)
